molecular formula C11H16ClNO2 B2960985 (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride CAS No. 2061996-52-7

(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B2960985
CAS No.: 2061996-52-7
M. Wt: 229.7
InChI Key: ZYIPAJHUXGHXJR-HNCPQSOCSA-N
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Description

(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative with a substituted phenyl group at the β-position of the propanoic acid backbone. The compound features a 3,4-dimethylphenyl substituent, which confers distinct steric and electronic properties. Its molecular formula is C₁₁H₁₆ClNO₃, with a molecular weight of 245.70 g/mol (calculated). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Key structural attributes include:

  • Stereochemistry: The (R)-configuration at the amino-bearing carbon ensures enantioselective interactions in biological systems.

Properties

IUPAC Name

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIPAJHUXGHXJR-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The phenyl group can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid 3-OCH₃ C₁₀H₁₄ClNO₃ 243.68 0.96 Methoxy group increases polarity and hydrogen-bonding capacity vs. methyl.
(R)-3-Amino-3-(4-fluorophenyl)propanoic acid 4-F C₉H₁₁ClFNO₂ 231.64 0.69 Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity.
(R)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride 3,4-Cl₂ C₉H₁₀Cl₃NO₂ 270.55 N/A Chlorine atoms increase molecular weight and halogen-bonding potential.
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride Benzodioxole C₁₀H₁₂ClNO₄ 245.66 0.88 Fused dioxole ring enhances π-π stacking but reduces solubility.

Key Findings :

  • Hydrophobicity : The 3,4-dimethylphenyl group (logP ~1.8) is more lipophilic than methoxy (logP ~1.2) or fluoro (logP ~1.5) analogs, favoring passive diffusion across biological membranes .
  • Metabolic Stability : Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit slower hepatic clearance due to fluorine’s resistance to oxidative metabolism .

Stereochemical and Backbone Modifications

Enantiomers and backbone alterations profoundly impact activity:

Compound Name Backbone/Stereochemistry Molecular Formula Key Properties
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (S)-configuration, 2-OH C₉H₁₂ClNO₃ Hydroxyl group enables hydrogen bonding but introduces steric hindrance.
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride Pyrrolidine backbone C₁₂H₁₅ClFNO₂ Rigid pyrrolidine ring restricts conformational flexibility, altering receptor affinity.

Key Findings :

  • Stereoselectivity : (R)-enantiomers often show higher binding affinity to targets like GABA receptors compared to (S)-forms .
  • Backbone Rigidity : Pyrrolidine-based analogs (e.g., trans-methyl derivatives) exhibit constrained geometries, which may reduce off-target interactions .

Biological Activity

(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a carboxylic acid group, an amine group, and a phenyl ring with two methyl substituents. Its molecular formula is C₁₂H₁₆ClN₁O₂, with a molar mass of approximately 229.70 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly related to neurotransmission and cancer inhibition.

Structural Characteristics

The structure of this compound allows it to interact with various biological targets. The presence of the phenyl ring and the amino acid backbone suggests that it may function as a GABA (gamma-aminobutyric acid) analogue, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurological disorders such as epilepsy and anxiety.

Neurotransmitter Modulation

Research indicates that this compound may interact with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction could lead to:

  • Inhibition of neuronal excitability : By modulating GABA receptor activity, the compound may help in reducing excessive neuronal firing associated with conditions like epilepsy.
  • Potential anxiolytic effects : Its ability to enhance GABAergic transmission could provide therapeutic effects for anxiety disorders.

Anticancer Properties

Studies have reported that this compound exhibits inhibitory effects on certain cancer cell lines, particularly colon cancer models. The mechanisms through which it exerts these effects may include:

  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of cell proliferation : By interfering with signaling pathways essential for tumor growth, it could slow down or halt the progression of cancer.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Below are key findings from notable research:

StudyFindings
Study 1Demonstrated that the compound acts as a GABA analogue with significant binding affinity to GABA receptors, suggesting its potential as a therapeutic agent for epilepsy .
Study 2Showed that this compound inhibited the proliferation of colon cancer cells with an IC50 value indicative of its potency .
Study 3Investigated the compound's structural analogs and their effects on various biological targets, confirming its unique properties related to neurotransmission modulation .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods starting from (R)-3-phenylpropanoic acid. The phenyl group can be methylated at the 3 and 4 positions using reagents like methyl iodide in the presence of a strong base. This versatility in synthesis allows for the exploration of derivatives that could enhance its biological activity.

Q & A

What are the key considerations for optimizing the enantioselective synthesis of (R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride?

Methodological Answer :
Enantioselective synthesis requires chiral catalysts or resolving agents. For structurally similar compounds like (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, asymmetric hydrogenation using palladium catalysts or enzymatic resolution (e.g., lipases) are common . For the target compound, stereochemical control at the β-carbon can be achieved via chiral auxiliaries (e.g., Evans oxazolidinones) or dynamic kinetic resolution under basic conditions. Purity should be confirmed by chiral HPLC (e.g., using a CHIRALPAK® AD-H column) and polarimetry .

How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer :
Solubility variations arise from differences in pH, counterion effects, and crystallinity. For example, (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid shows high solubility in water (410 mg/mL at pH 7.4) but lower solubility in organic solvents . For the target compound, conduct systematic solubility studies using buffered solutions (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C. Use dynamic light scattering (DLS) to assess aggregation, and correlate results with XRPD to identify polymorphic forms .

What advanced analytical techniques are critical for characterizing enantiomeric purity?

Methodological Answer :
Beyond chiral HPLC, use nuclear Overhauser effect spectroscopy (NOESY) to confirm stereochemistry via spatial correlations between the amino group and aromatic protons. High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) validate molecular structure. For example, (R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid was characterized using 1^1H-13^{13}C HMBC to confirm methoxy group positioning .

How does the 3,4-dimethylphenyl substituent influence biological activity compared to analogs?

Methodological Answer :
The methyl groups enhance lipophilicity (logP ~1.5 predicted) and may affect receptor binding. Compare with analogs like (R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (logP ~1.2) . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For example, 3-(4-hydroxyphenyl)propanoic acid derivatives show altered enzyme inhibition profiles due to electronic effects .

What strategies mitigate racemization during peptide coupling reactions involving this compound?

Methodological Answer :
Racemization occurs under basic or high-temperature conditions. Use coupling agents like HATU or COMU at 0–4°C with DIEA as a base. Monitor racemization via 19^{19}F-NMR if fluorine-containing reagents are used. For example, ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride showed minimal racemization (<2%) under these conditions .

How can computational modeling predict pharmacokinetic properties of this compound?

Methodological Answer :
Use QSAR models to predict logP, bioavailability, and BBB permeability. Tools like SwissADME or MOE® can analyze parameters such as TPSA (e.g., 83.55 Ų for (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid, indicating low BBB penetration) . Molecular dynamics simulations (e.g., GROMACS) assess stability in lipid bilayers, as demonstrated for 3-amino-3-(3-pyridyl)propionic acid .

What are the best practices for validating synthetic intermediates in multi-step routes?

Methodological Answer :
Use LC-MS and 1^1H-NMR to track intermediates. For example, tert-butyloxycarbonyl (Boc) protection of the amino group in (R)-3-amino-3-(o-tolyl)propanoic acid hydrochloride prevents side reactions during esterification . Mid-IR spectroscopy (e.g., 1680–1720 cm⁻¹ for carbonyl stretches) confirms intermediate purity.

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